molecular formula C8H7ClF3N3S2 B3134796 Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate CAS No. 400083-78-5

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate

Cat. No.: B3134796
CAS No.: 400083-78-5
M. Wt: 301.7 g/mol
InChI Key: LMSHDPBXGGVVLH-UHFFFAOYSA-N
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Description

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a hydrazinecarbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate typically involves multiple steps. One common method starts with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which can be synthesized by reacting 2-chloro-5-nitropyridine with trifluoromethylating agents . The resulting intermediate is then subjected to further reactions to introduce the hydrazinecarbodithioate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents on the pyridine ring .

Mechanism of Action

The mechanism of action of Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl substitutions, along with a hydrazinecarbodithioate group.

Properties

IUPAC Name

methyl N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3S2/c1-17-7(16)15-14-6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSHDPBXGGVVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NNC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate
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Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate
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Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate
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Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate
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Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate
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Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate

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